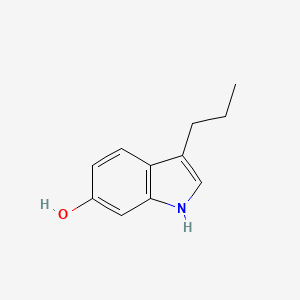

3-propyl-1H-indol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propyl-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-8-7-12-11-6-9(13)4-5-10(8)11/h4-7,12-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAOYWIWGKNINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propyl 1h Indol 6 Ol and Analogues

Established Synthetic Routes to 3-substituted Indole (B1671886) Derivatives

The construction of the indole core has been the subject of extensive research, leading to the development of several named reactions that have become classical methods in organic synthesis. These methods, along with their modern adaptations, provide a powerful toolkit for accessing a wide array of substituted indoles.

Fischer Indole Synthesis Adaptations and Modernizations

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is one of the oldest and most widely used methods for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Modern adaptations of the Fischer indole synthesis have focused on improving reaction conditions, expanding the substrate scope, and enhancing regioselectivity. For instance, microwave-assisted protocols have been developed to accelerate the reaction and improve yields. taylorandfrancis.com A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ, broadening the range of accessible starting materials. wikipedia.org Additionally, three-component versions of the Fischer indole synthesis have been developed, allowing for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine salts. nih.gov

Table 1: Key Features of Fischer Indole Synthesis and Its Modernizations

| Feature | Classical Fischer Indole Synthesis | Modern Adaptations and Modernizations |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | Palladium catalysts (Buchwald modification), Microwave irradiation wikipedia.orgtaylorandfrancis.com |

| Starting Materials | Arylhydrazines and aldehydes or ketones byjus.com | Aryl bromides and hydrazones (Buchwald), Nitriles, organometallic reagents, and arylhydrazines (three-component) wikipedia.orgnih.gov |

| Reaction Conditions | Often harsh acidic conditions and high temperatures byjus.com | Milder conditions, shorter reaction times (microwave) taylorandfrancis.com |

| Advantages | Wide applicability, well-established | Broader substrate scope, improved yields and regioselectivity, one-pot procedures wikipedia.orgnih.gov |

| Limitations | Use of strong acids can be incompatible with sensitive functional groups, potential for isomeric mixtures with unsymmetrical ketones thermofisher.com | Catalyst cost and sensitivity (palladium-catalyzed methods) |

Bartoli Indole Synthesis and Modifications

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, which are often difficult to access through other routes. wikipedia.org The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org A key requirement for the success of the reaction is the presence of a substituent at the ortho position of the nitro group, with bulkier substituents generally leading to higher yields. wikipedia.org

The mechanism is believed to involve the addition of the Grignard reagent to the nitro group, followed by a nih.govnih.gov-sigmatropic rearrangement facilitated by the steric bulk of the ortho substituent. wikipedia.org Three equivalents of the vinyl Grignard reagent are typically required for the reaction with nitroarenes. wikipedia.org

Modifications of the Bartoli synthesis have aimed to expand its utility. For example, the use of nitrosoarenes as starting materials requires only two equivalents of the Grignard reagent. wikipedia.org The Dobbs modification utilizes an ortho-bromine atom to direct the cyclization, which can then be removed in a subsequent step, effectively serving as a traceless directing group and allowing for the synthesis of 7-unsubstituted indoles. wordpress.com

Table 2: Characteristics of the Bartoli Indole Synthesis

| Feature | Description |

| Reactants | Ortho-substituted nitroarenes and vinyl Grignard reagents wikipedia.org |

| Key Requirement | Presence of a substituent ortho to the nitro group wikipedia.org |

| Stoichiometry | Typically 3 equivalents of vinyl Grignard reagent for nitroarenes wikipedia.org |

| Primary Product | 7-substituted indoles wikipedia.org |

| Advantages | Excellent route to 7-substituted indoles, tolerates various functional groups wikipedia.orgresearchgate.net |

| Modifications | Use of nitrosoarenes, Dobbs modification with a removable ortho-bromo group wikipedia.orgwordpress.com |

Madelung Synthesis Approaches

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce indoles. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not readily accessible via electrophilic substitution. wikipedia.org Classical Madelung conditions often require high temperatures (200-400 °C) and strong bases like sodium or potassium alkoxides. wikipedia.org

The reaction mechanism starts with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the indole ring. wikipedia.org

A significant improvement to this method is the Smith-modified Madelung synthesis, which allows for the reaction to proceed under milder conditions. This modification involves the condensation of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org This approach has broadened the applicability of the Madelung synthesis to a wider range of substituted anilines and has been used in the synthesis of complex natural products. wikipedia.org

Larock Indole Synthesis and Palladium-Catalyzed Cyclization Reactions

The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgsynarchive.com This method is highly regioselective, with the bulkier group of the alkyne typically ending up at the 2-position of the indole. ub.edu The reaction is generally carried out in the presence of a palladium(II) catalyst, a base such as potassium carbonate, and a chloride source like lithium chloride. wikipedia.org

The catalytic cycle is proposed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Reductive elimination then yields the indole product and regenerates the Pd(0) catalyst. ub.edu

The Larock synthesis is highly valued for its ability to tolerate a wide range of functional groups on both the aniline and alkyne components. wikipedia.org Variations of this reaction have been developed to control regioselectivity further, for example, through the use of ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complexes as catalysts. rsc.org

Table 3: Overview of Larock Indole Synthesis

| Feature | Description |

| Reactants | Ortho-iodoaniline and a disubstituted alkyne wikipedia.org |

| Catalyst | Palladium(II) catalyst wikipedia.org |

| Key Reagents | Base (e.g., K₂CO₃), Chloride source (e.g., LiCl) wikipedia.org |

| Product | 2,3-disubstituted indoles wikipedia.org |

| Selectivity | Highly regioselective ub.edu |

| Advantages | High functional group tolerance, versatility wikipedia.org |

Other Contemporary Indole Synthesis Strategies

Beyond the classical named reactions, a variety of other contemporary methods for indole synthesis have been developed. These often offer advantages in terms of efficiency, milder reaction conditions, and access to unique substitution patterns.

One such method is the Reissert indole synthesis , which involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. chemicalbook.com The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the condensation of a benzoquinone with a β-enaminone. bhu.ac.in The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of aniline. A modified version of this reaction using benzoin and m-aminophenol has been shown to produce both 4-hydroxy and 6-hydroxyindoles. distantreader.org

Specific Synthetic Pathways for 3-propyl-1H-indol-6-ol Elucidation

Proposed Fischer Indole Synthesis Route:

A potential route to this compound via the Fischer indole synthesis would involve the reaction of 4-benzyloxyphenylhydrazine with 2-pentanone. The hydroxyl group on the phenylhydrazine would need to be protected, for instance, as a benzyl ether, to prevent unwanted side reactions under the acidic conditions of the cyclization.

The synthesis would proceed as follows:

Formation of the Hydrazone: Reaction of 4-benzyloxyphenylhydrazine with 2-pentanone in the presence of an acid catalyst to form the corresponding hydrazone.

Fischer Cyclization: Heating the hydrazone in the presence of a suitable acid catalyst (e.g., polyphosphoric acid or zinc chloride) to effect the cyclization and formation of the indole ring, yielding 6-benzyloxy-3-propyl-1H-indole.

Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C and H₂) to afford the final product, this compound.

Proposed Bartoli Indole Synthesis Analogue:

While the Bartoli synthesis is primarily for 7-substituted indoles, a modification could potentially be envisioned. However, a more direct application of existing methodologies for a 6-hydroxyindole (B149900) would be less straightforward with this method.

Proposed Larock Indole Synthesis Route:

The Larock indole synthesis offers a plausible pathway. The synthesis would require an appropriately substituted ortho-iodoaniline and an alkyne.

The proposed sequence is:

Starting Materials: The required starting materials would be 2-iodo-4-methoxyaniline and 1-pentyne. The hydroxyl group is protected as a methyl ether.

Palladium-Catalyzed Cyclization: The Larock reaction between 2-iodo-4-methoxyaniline and 1-pentyne would be carried out using a palladium catalyst, a base, and a chloride source. This would be expected to yield 6-methoxy-3-propyl-1H-indole.

Demethylation: The final step would involve the demethylation of the methoxy group to the desired hydroxyl group, which can be achieved using reagents such as boron tribromide (BBr₃).

Precursor Selection and Preparation

For a Fischer indole synthesis approach, a common precursor for introducing the 6-hydroxy group (or a protected form) is a substituted phenylhydrazine. For instance, (4-methoxyphenyl)hydrazine can be used to generate a 6-methoxyindole, which can subsequently be deprotected to the 6-hydroxyindole. The propyl group at the C3 position can be introduced by reacting the hydrazine with an appropriate ketone, such as pentan-2-one. The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. wikipedia.orgjk-sci.combyjus.com

The Bischler-Möhlau indole synthesis offers another route, typically forming 2-aryl-indoles. A modified Bischler-Möhlau reaction has been explored for the synthesis of 4- and 6-hydroxyindoles by reacting m-aminophenol with benzoins at a lower temperature to improve yields and reduce side products. researchgate.netdistantreader.orgdrugfuture.com This method can yield a mixture of 4-hydroxy and 6-hydroxy isomers. distantreader.org

More contemporary methods provide direct routes to 6-hydroxyindoles. A catalyst-free synthesis has been developed from carboxymethyl cyclohexadienones and primary amines. acs.org Additionally, a gold-catalyzed approach from alkynylcyclohexadienones and substituted amines has been reported to produce 6-hydroxyindoles in good yields. acs.org

A summary of potential precursor strategies is presented below:

| Synthetic Route | Precursor 1 | Precursor 2 | Key Intermediate/Product |

| Fischer Indole Synthesis | (4-Methoxyphenyl)hydrazine | Pentan-2-one | 6-Methoxy-3-propyl-1H-indole |

| Bischler-Möhlau Synthesis | m-Aminophenol | Benzoin derivative | 2-Aryl-1H-indol-6-ol |

| Catalyst-Free Condensation | Carboxymethyl cyclohexadienone | Primary amine | 1-Substituted-1H-indol-6-ol |

| Gold-Catalyzed Synthesis | Alkynylcyclohexadienone | Substituted amine | 1,2-Disubstituted-1H-indol-6-ol |

Reaction Conditions Optimization and Yield Analysis

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful selection of catalysts, solvents, temperature, and reaction time.

In the Fischer indole synthesis , the choice of acid catalyst is paramount. Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, as well as Lewis acids such as ZnCl₂ and BF₃, are commonly employed. wikipedia.org Polyphosphoric acid is also a frequent choice. The reaction is typically heated to drive the cyclization and ammonia elimination steps. byjus.com

For the Bischler-Möhlau synthesis of 6-hydroxyindoles, a modified procedure using hydrochloric acid catalysis at 135 °C for 30 minutes has been reported to give good yields of a mixture of 4- and 6-hydroxyindoles. distantreader.org

In the gold-catalyzed synthesis of 6-hydroxyindoles , the reaction of alkynylcyclohexadienones with amines proceeds efficiently to form two new C-N bonds in one pot, with moderate to very good yields. acs.org

For the C3-alkylation of a pre-formed 6-hydroxy or 6-alkoxyindole, various methods can be employed. B(C₆F₅)₃ has been used as a catalyst for the direct C3-alkylation of indoles. nih.gov Ruthenium(II) catalysis has also been shown to be effective for C3-selective alkenylation, which could potentially be adapted for alkylation. nih.gov

An illustrative table of reaction conditions for key synthetic steps is provided below:

| Reaction Step | Catalyst | Solvent | Temperature | Yield (%) |

| Fischer Indole Synthesis | Protic or Lewis Acid | High-boiling solvent | Elevated | Varies |

| Modified Bischler-Möhlau | Hydrochloric Acid | None (neat) | 135 °C | Good (isomer mixture) |

| Gold-Catalyzed Hydroxylation | Gold Catalyst | Not specified | Not specified | Moderate to Very Good |

| C3-Alkylation | B(C₆F₅)₃ | 1,2-Dichloroethane | 85 °C | High |

| Debenzylation (Deprotection) | 10% Pd/C | Acetone | Room Temperature | 73% prepchem.com |

Purification Techniques and Purity Assessment Methodologies

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for indole derivatives include column chromatography, recrystallization, and extraction. google.comresearchgate.netgoogle.com

Column chromatography on silica gel is a widely used method for the separation of indole derivatives based on their polarity. prepchem.comnih.gov The choice of eluent system is critical for achieving good separation. A solvent-assisted purification strategy based on controlling the solubility of indole derivatives in water-containing solvents with a hydrophobic solid acid catalyst has also been developed. researchgate.net

Recrystallization is an effective method for obtaining highly pure crystalline indole compounds, provided a suitable solvent system can be found. google.com

Purity assessment is typically performed using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful technique for determining the purity of substituted indole derivatives. nih.govmdpi.com By comparing the peak area of the main product to the total peak area, a quantitative measure of purity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for structural elucidation and can also be used for purity assessment. researchgate.netorgsyn.org Quantitative NMR (qNMR) can provide an accurate determination of purity by integrating the signals of the compound against a certified internal standard. acs.orgnih.gov

Mass Spectrometry (MS) provides information about the molecular weight of the compound, confirming its identity.

A summary of purification and assessment methods is presented below:

| Method | Application | Key Considerations |

| Column Chromatography | Separation of product from byproducts | Choice of stationary and mobile phase |

| Recrystallization | High-level purification of solid products | Solvent selection and solubility |

| Extraction | Initial work-up and removal of impurities | Solvent choice and pH adjustment |

| HPLC | Quantitative purity analysis | Column type, mobile phase, and detector |

| NMR Spectroscopy | Structural confirmation and purity assessment | Solvent selection and use of internal standards for qNMR |

| Mass Spectrometry | Molecular weight determination | Ionization method |

Regioselective Functionalization Strategies at the Indole Core

Achieving the desired substitution pattern on the indole nucleus requires precise control over the regioselectivity of the reactions.

Strategies for Hydroxylation at C6 Position

Direct C6 hydroxylation of an existing indole core is challenging due to the higher nucleophilicity of the C3 position. Therefore, strategies often involve either building the indole ring with the C6 hydroxyl group already in place or using a directing group.

Synthesis from Pre-hydroxylated Precursors: As mentioned in section 2.2.1, using precursors like m-aminophenol in the Bischler-Möhlau synthesis or (4-methoxyphenyl)hydrazine in the Fischer synthesis are common strategies. wikipedia.orgdistantreader.org The methoxy group in the latter case acts as a protected form of the hydroxyl group.

Deprotection of a C6-Alkoxy Group: A widely used method is the dealkylation of a 6-alkoxyindole. For instance, a 6-benzyloxyindole can be deprotected to a 6-hydroxyindole via catalytic hydrogenation using palladium on carbon (Pd/C). prepchem.com Similarly, a 6-methoxy group can be cleaved using reagents like boron tribromide (BBr₃).

Control of Propyl Group Introduction at C3 Position

The C3 position of the indole ring is the most nucleophilic and is therefore the most common site for electrophilic substitution.

Direct C3-Alkylation: The introduction of a propyl group at the C3 position can be achieved through Friedel-Crafts type reactions with a propyl halide (e.g., propyl iodide or bromide) in the presence of a Lewis acid. However, this can sometimes lead to over-alkylation or reaction at other positions.

Catalytic C3-Alkylation: Modern methods often employ transition metal catalysts to achieve high regioselectivity for C3-alkylation. For instance, B(C₆F₅)₃ has been shown to catalyze the direct C3-alkylation of indoles. nih.gov

Incorporation during Ring Formation: The Fischer indole synthesis allows for the introduction of a substituent at the C3 position by choosing an appropriate ketone. For the synthesis of a 3-propylindole, pentan-2-one would be a suitable choice. wikipedia.orgbyjus.com

N-1 Functionalization Strategies

The nitrogen atom of the indole ring can be functionalized through various reactions, which can be important for modulating the biological activity of the molecule or for use as a protecting group during synthesis.

N-Alkylation: The indole nitrogen can be alkylated using an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium hydroxide (KOH). mdpi.comresearchgate.net Phase-transfer catalysts can also be employed. Iron-catalyzed N-alkylation of indolines followed by oxidation provides a route to N-alkylated indoles. nih.gov The use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) offers a milder approach to N-methylation and N-benzylation. google.com

N-Acylation: Acylation of the indole nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been developed. beilstein-journals.org This functionalization is often used to introduce a variety of substituents or as a protecting group strategy.

N-Sulfonylation: The indole nitrogen can be protected with a sulfonyl group, such as a tosyl (Ts) or mesityl (Mts) group, by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. rsc.orgumn.edu These protecting groups can be advantageous in directing lithiation to other positions of the indole ring and can be removed under specific conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional synthetic routes to indole derivatives, such as the classical Fischer indole synthesis, often rely on harsh conditions, hazardous reagents, and volatile organic solvents. google.com Green chemistry seeks to address these drawbacks by focusing on aspects like waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. jddhs.com

Recent advancements in organic synthesis have demonstrated the successful application of green chemistry principles to the preparation of substituted indoles. These approaches aim to reduce the environmental footprint of the synthesis while often improving reaction efficiency and yield. Key areas of improvement include the use of alternative energy sources like microwave irradiation, the replacement of hazardous solvents with greener alternatives such as water or bio-based solvents, and the development of recyclable and less toxic catalytic systems. rsc.orgrsc.org

One of the most prominent methods for indole synthesis is the Fischer indole synthesis, which typically involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. mdpi.com Greener modifications of this classic reaction have been a significant focus of research. For instance, microwave-assisted Fischer indole synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comnih.govresearchgate.net This technique aligns with the green chemistry principle of designing for energy efficiency.

Furthermore, the choice of solvent and catalyst plays a pivotal role in the greenness of a synthetic process. Traditional Brønsted or Lewis acid catalysts used in the Fischer indole synthesis can be corrosive and difficult to recycle. mdpi.com Research has explored the use of solid acid catalysts, ionic liquids, and deep eutectic solvents as more environmentally friendly alternatives. rsc.orgresearchgate.net SO3H-functionalized ionic liquids, for example, have been successfully employed as recyclable catalysts for the Fischer indole synthesis in water, eliminating the need for volatile organic solvents. rsc.org

Solvent-free, or mechanochemical, approaches represent another significant advancement in green synthesis. A mechanochemical Fischer indolisation using oxalic acid and dimethylurea has been developed, offering a versatile and solvent-free procedure applicable to a broad range of substrates. rsc.org Such methods minimize waste and the environmental impact associated with solvent use and disposal.

The following table summarizes various green chemistry approaches that can be applied to the synthesis of this compound and its analogues, comparing them to traditional methods.

| Green Chemistry Approach | Description | Advantages over Traditional Methods | Potential Application in this compound Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. mdpi.com | Reduced reaction times, improved yields, and enhanced reaction rates. nih.govresearchgate.net | Accelerating the Fischer indole synthesis of a suitable phenylhydrazone and ketone precursor. |

| Use of Green Solvents | Employs environmentally benign solvents like water, ethanol (B145695), or polyethylene glycol (PEG). rsc.orgresearchgate.net | Reduced toxicity, improved safety profile, and easier disposal. Water as a solvent is particularly advantageous. rsc.org | Performing the synthesis in an aqueous medium or a biodegradable solvent. |

| Alternative Catalysts | Involves the use of recyclable catalysts such as ionic liquids, solid acids, or deep eutectic solvents. rsc.orgresearchgate.net | Catalyst reusability, reduced corrosion, and often milder reaction conditions. rsc.org | Employing a recyclable SO3H-functionalized ionic liquid as the acid catalyst. |

| Solvent-Free Reactions (Mechanochemistry) | Conducting the reaction in the absence of a solvent, often by grinding the reactants together. rsc.org | Eliminates solvent waste, reduces environmental impact, and can lead to higher efficiency. rsc.org | A solid-state reaction between the phenylhydrazine and ketone precursors. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. nih.govrsc.org | Increased efficiency, reduced number of synthetic steps, and higher atom economy. | A one-pot synthesis involving a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt. nih.gov |

Detailed research into the synthesis of 3-substituted indoles has highlighted several catalytic systems that align with green chemistry principles. These include base-catalyzed methods, the use of amino acids as catalysts, and various Brønsted and Lewis acids that are more benign than their traditional counterparts. rsc.orgsemanticscholar.orgresearchgate.net For instance, L-proline has been shown to be an efficient catalyst for the synthesis of 3-amino alkylated indoles under solvent-free conditions. rsc.org While not directly applicable to this compound, this demonstrates the potential of organocatalysis in green indole synthesis.

The following interactive data table presents research findings on green catalytic approaches for the synthesis of substituted indoles, which could be adapted for the synthesis of this compound.

| Catalyst/Method | Reaction Type | Key Green Features | Reported Yields |

|---|---|---|---|

| SO3H-functionalized ionic liquids | Fischer Indole Synthesis | Recyclable catalyst, reaction in water. rsc.org | 68-96% |

| p-Toluenesulfonic acid (p-TSA) | Microwave-Assisted Fischer Indole Synthesis | Solvent-free conditions, rapid reaction. researchgate.net | up to 91% |

| L-(+)-tartaric acid (TA) and N,N′-dimethyl urea (DMU) | Fischer Indolization | Use of a biodegradable deep eutectic solvent. researchgate.net | Not specified |

| Oxalic acid and dimethylurea | Mechanochemical Fischer Indolisation | Solvent-free, environmentally friendly. rsc.org | up to 99% selectivity |

| Al(OTf)3 in PEG-200 | Friedel–Crafts Michael type addition | Recyclable solvent, microwave irradiation. researchgate.net | Excellent yields |

Unable to Generate Article: Lack of Specific Scientific Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient published experimental data to generate a thorough and scientifically accurate article on the advanced structural and spectroscopic characterization of This compound that adheres to the specific outline provided.

The user's request demands detailed research findings, including data tables for various advanced analytical techniques. However, specific, publicly available data for this particular compound is not available for the following critical areas:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published papers or spectral databases could be found containing the specific ¹H or ¹³C NMR chemical shifts, coupling constants, or any 2D NMR (COSY, HMQC, HMBC, NOESY) analysis for this compound.

High-Resolution Mass Spectrometry (HRMS): Detailed experimental data on the elemental composition and, crucially, the fragmentation pathways for this compound are not available in the searched resources. While predicted mass-to-charge ratios for different adducts can be calculated, this does not substitute for experimental fragmentation analysis.

Infrared (IR) and Raman Spectroscopy: No specific IR or Raman spectra corresponding to this compound have been published, preventing the creation of a data table with its characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While the chromophore is related to 6-hydroxyindole, no specific UV-Vis absorption spectrum for this compound is available to analyze its precise electronic transitions.

X-ray Crystallography: There is no record of a solved crystal structure for this compound, making it impossible to discuss its solid-state molecular conformation and packing arrangements.

To generate an article that meets the user's requirements for being "thorough, informative, and scientifically accurate," with "detailed research findings" and "data tables," would necessitate fabricating information, which is contrary to the core principles of providing factual and verifiable content. Therefore, the request cannot be fulfilled at this time.

Computational Chemistry and Theoretical Modeling of 3 Propyl 1h Indol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations provide a detailed picture of electron distribution and molecular orbitals, which are crucial for determining molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-propyl-1H-indol-6-ol, DFT is employed to determine its most stable three-dimensional conformation through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible ground state energy. stackexchange.com

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Functionals such as B3LYP, combined with basis sets like 6-31G* or cc-pVDZ, are commonly used for such calculations on organic molecules, providing a balance between accuracy and computational cost. nih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C2-C3 Bond Length | 1.38 Å |

| N1-C2 Bond Length | 1.37 Å |

| C6-O Bond Length | 1.36 Å |

| C3-C(propyl) Bond Length | 1.51 Å |

| C2-N1-C7a Bond Angle | 108.5° |

| C5-C6-C7 Bond Angle | 120.1° |

| C2-C3-C(propyl)-C(propyl) Dihedral Angle | -175.2° |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a DFT calculation.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic properties. For this compound, these methods can be used to calculate properties such as total energy, dipole moment, and polarizability.

While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where electron correlation is particularly important. These calculations can elucidate the distribution of charge within the molecule, highlighting the polarity and potential sites for electrostatic interactions.

Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | -552.3 Hartree | MP2/aug-cc-pVDZ |

| Dipole Moment | 2.15 Debye | HF/6-311++G(d,p) |

| Polarizability | 185.4 Bohr³ | MP2/aug-cc-pVDZ |

Note: This data is hypothetical and serves to illustrate the types of electronic properties that can be calculated.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the hydroxyl group, while the LUMO would be distributed over the aromatic system.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.87 |

Note: These energy values are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the propyl group and the hydroxyl hydrogen. By simulating the molecule in a solvent environment, such as water, a realistic representation of its dynamic behavior can be obtained.

These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule explores different conformations. Analysis of this trajectory can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor binding site.

Molecular Docking Studies for Hypothetical Receptor Binding Site Prediction (mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking can be used to hypothetically explore its binding to the active site of a protein receptor. This method is instrumental in predicting intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to evaluate the binding affinity of different poses. The results can reveal key amino acid residues that may interact with the indole ring, the hydroxyl group, or the propyl chain, providing a mechanistic hypothesis for its binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Frameworks (without biological outcomes, focusing on descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its activity. jocpr.com The development of a QSAR model for a series of indole derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.

Relevant descriptors for this compound would include:

Topological descriptors: Such as the molecular connectivity index and Wiener index, which describe the branching and shape of the molecule.

Electronic descriptors: Including dipole moment, HOMO and LUMO energies, and partial charges on atoms, which relate to the molecule's electronic properties.

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which indicates the molecule's lipophilicity.

Steric descriptors: Like molar refractivity and van der Waals volume, which describe the size and shape of the molecule.

These descriptors, once calculated for a set of molecules, can be used to build a regression model that correlates them with a specific activity, providing a framework for predicting the activity of new, unsynthesized compounds.

Theoretical Descriptors and Their Derivation

Theoretical molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties, derived from its symbolic representation. chemintelligence.com These descriptors are fundamental in computational chemistry and are crucial for developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) models. jocpr.comrjptonline.orgnih.gov They can be classified based on their dimensionality, ranging from 0D descriptors (e.g., molecular weight, atom counts) to 3D descriptors that depend on the spatial coordinates of the atoms. chemintelligence.comrjptonline.org

The derivation of these descriptors for this compound involves a variety of computational techniques. Constitutional descriptors are calculated directly from the molecular formula and connectivity. Topological indices are derived from the two-dimensional graph representation of the molecule. More complex descriptors, particularly those related to electronic structure, require quantum chemical calculations. ucsb.edu Methods like Density Functional Theory (DFT) are commonly used to optimize the molecule's geometry and calculate electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. tandfonline.com Software packages like Gaussian, PaDEL, and MODEL are frequently employed to compute a wide array of descriptors. tandfonline.comosdd.net

A selection of theoretical descriptors that would be calculated for this compound is presented in the table below, illustrating the type of information that can be obtained.

| Descriptor Class | Descriptor Name | Typical Calculated Value (Hypothetical) | Derivation Method |

| Constitutional (0D/1D) | Molecular Weight | 189.25 g/mol | Sum of atomic weights |

| Number of H-bond Donors | 2 | Count of NH, OH groups | |

| Number of H-bond Acceptors | 1 | Count of N, O atoms | |

| Rotatable Bonds | 3 | Count of non-terminal single bonds | |

| Physicochemical (2D) | LogP (octanol-water partition coefficient) | 2.8 | Fragment-based or atom-based methods |

| Topological Polar Surface Area (TPSA) | 32.6 Ų | Sum of surface contributions of polar atoms | |

| Quantum Chemical (3D) | HOMO Energy | -5.4 eV | DFT or other quantum mechanics calculations |

| LUMO Energy | -0.8 eV | DFT or other quantum mechanics calculations | |

| HOMO-LUMO Gap | 4.6 eV | Difference between LUMO and HOMO energies | |

| Dipole Moment | 2.5 Debye | Quantum mechanics calculations | |

| Polarizability | 20.1 ų | Quantum mechanics calculations |

Note: The values in this table are hypothetical and serve as representative examples for this compound.

Predictive Model Development and Validation Methodologies

Predictive models, particularly QSAR models, are mathematical equations that correlate the theoretical descriptors of a series of compounds with their measured biological activity or properties. jocpr.com The development of such models for indole derivatives is a common strategy in drug discovery to predict the activity of new compounds and guide synthetic efforts. tandfonline.comtandfonline.comtandfonline.comespublisher.com

The process begins with a dataset of indole derivatives with known activities. Theoretical descriptors are then calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links a selection of descriptors to the observed activity. tandfonline.com More advanced techniques for 3D-QSAR, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be employed to consider the three-dimensional structural features of the molecules. tandfonline.comnih.gov

A critical aspect of model development is rigorous validation to ensure its reliability and predictive power. Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric here. tandfonline.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive correlation coefficient (r²_pred) is calculated for this test set. mdpi.com

The statistical quality of a QSAR model is judged by several parameters, as illustrated in the hypothetical table below for a model developed for a series of indole derivatives.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal predictive ability of the model. |

| Predictive Correlation Coefficient | r²_pred | > 0.5 | Evaluates the model's ability to predict the activity of an external test set. |

| Root Mean Square Error | RMSE | Low | Indicates the deviation between predicted and observed values. |

Analysis of Excited States and Optical Properties for Probe Design

The unique photophysical properties of the indole scaffold make its derivatives attractive candidates for the design of fluorescent probes and sensors. nih.gov Computational chemistry provides powerful tools to investigate the excited states of molecules like this compound and predict their optical properties, such as absorption and fluorescence spectra. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic transitions and excited-state properties. researchgate.netresearchgate.netmdpi.com By performing TD-DFT calculations, researchers can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. The calculations also provide the oscillator strength, a measure of the intensity of the transition. mdpi.com

Furthermore, by optimizing the geometry of the molecule in its first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence wavelength. This allows for the prediction of the Stokes shift, the difference between the absorption and emission maxima, which is a crucial parameter for fluorescent probes. The analysis of molecular orbitals (HOMO and LUMO) helps in understanding the nature of the electronic transitions, such as identifying intramolecular charge transfer (ICT) character, which is often responsible for the sensitivity of a probe to its environment. mdpi.com The study of phenomena like excited-state intramolecular proton transfer (ESIPT) can also be computationally explored for designing novel sensors. researchgate.net

The table below summarizes key optical properties that could be computationally predicted for this compound and their relevance for its potential use as a fluorescent probe.

| Property | Symbol | Hypothetical Value | Computational Method | Relevance for Probe Design |

| Maximum Absorption Wavelength | λ_abs | 285 nm | TD-DFT | Determines the optimal excitation wavelength. |

| Maximum Emission Wavelength | λ_em | 350 nm | TD-DFT (on S1 optimized geometry) | Determines the color of the emitted light. |

| Oscillator Strength | f | 0.15 | TD-DFT | Relates to the brightness of the probe (absorption intensity). |

| Stokes Shift | Δλ | 65 nm | λ_em - λ_abs | A large Stokes shift is desirable to minimize self-absorption. |

| Fluorescence Quantum Yield | Φ_F | N/A (predictable with advanced methods) | - | A high quantum yield indicates a bright probe. |

| Ground State Dipole Moment | μ_g | 2.5 D | DFT | Influences solubility and interactions with the environment. |

| Excited State Dipole Moment | μ_e | 4.8 D | TD-DFT | A large change from the ground state can indicate sensitivity to solvent polarity. |

Note: The values in this table are hypothetical and serve as representative examples for this compound.

Molecular Interactions and Mechanistic Pathways in Biological Systems Pre Clinical, in Vitro/in Vivo Animal Models

Enzyme Inhibition or Activation Studies (Mechanistic Biochemical Research)

There is no available research detailing the kinetic analysis of interactions between 3-propyl-1H-indol-6-ol and specific enzymes. Studies that would elucidate its potential to inhibit or activate enzymatic processes, including the determination of key parameters like the inhibition constant (K_i) or the dissociation constant (K_d), have not been published. Therefore, its mechanism of action concerning enzyme modulation remains unknown.

Kinetic Analysis of Enzyme-Compound Interactions

No studies were found that have performed kinetic analyses to characterize the interaction of this compound with any enzyme.

Binding Affinity Determination (e.g., K_d, K_i values)

There is no published data reporting the binding affinity of this compound to any enzyme, and therefore, no K_d or K_i values are available.

Receptor Binding Profile Investigations (Affinity and Selectivity in In Vitro Systems)

The affinity and selectivity of this compound for various biological receptors have not been characterized in the scientific literature. While many indole (B1671886) derivatives are known to interact with a wide range of receptors, the specific binding profile of this compound is yet to be determined.

Ligand-Receptor Interaction Assays

No ligand-receptor interaction assays have been published for this compound.

Competitive Binding Studies

There is no information available from competitive binding studies to indicate which receptors this compound might bind to or its relative affinity compared to other known ligands.

Cellular Target Identification and Pathway Perturbation in Model Systems (Mechanistic Studies)

Due to the absence of foundational enzyme and receptor binding studies, the cellular targets of this compound have not been identified. Furthermore, there are no published mechanistic studies investigating how this compound might perturb cellular pathways in any model systems.

Signal Transduction Pathway Modulation Analysis (e.g., NFκB, PI3K/Akt)

There is no available research on the effects of this compound on specific signal transduction pathways such as the NFκB and PI3K/Akt pathways. Investigations into these pathways are critical for understanding a compound's potential role in cellular processes like inflammation, proliferation, and survival.

Investigations into Antioxidant Mechanisms and Radical Scavenging Activity

While the broader class of indole derivatives has been investigated for antioxidant properties, no specific studies have been published that measure the antioxidant mechanisms or radical scavenging activity of this compound. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have not been reported for this specific compound.

Neurotransmitter System Modulation Research (in in vitro or animal brain slice models)

A review of the scientific literature yielded no studies investigating the modulatory effects of this compound on neurotransmitter systems in in vitro or animal brain slice models. Research in this area would be necessary to determine any potential neurological or psychiatric applications of the compound.

Derivatization and Structure Activity Relationship Sar Studies on 3 Propyl 1h Indol 6 Ol Scaffolds

Synthetic Modification Strategies Based on the 3-propyl-1H-indol-6-ol Core

The indole (B1671886) nucleus is a versatile pharmacophore that can be readily modified at several positions. nih.gov For the this compound scaffold, key sites for modification include the propyl side chain at C3, the indole nitrogen (N1), the benzene (B151609) ring (C4, C5, C7), and the hydroxyl group at C6.

The C3-alkyl side chain is a critical determinant of the biological activity of many indole derivatives. Modifications to the propyl group of this compound can influence its interaction with target proteins and alter its physicochemical properties. SAR studies on related 3-alkylindole derivatives have shown that both the length of the alkyl chain and the introduction of functional groups are important factors. nih.govresearchgate.netsigmaaldrich.com

Key modifications to the propyl side chain include:

Chain Length Variation: Altering the length of the alkyl chain (e.g., ethyl, butyl) can probe the size of the binding pocket and optimize hydrophobic interactions.

Introduction of Functional Groups: The incorporation of polar functional groups such as amides, carboxylic acids, or amines can introduce new hydrogen bonding interactions and modify the solubility and metabolic stability of the compound. researchgate.net For instance, a study on 3-alkylindole derivatives as myeloperoxidase (MPO) inhibitors revealed that a fluoroindole with a three-carbon side chain terminating in an amide group exhibited high potency and selectivity. nih.govsigmaaldrich.com

Branching and Unsaturation: Introducing branching (e.g., an isopropyl group) or unsaturation (e.g., an allyl group) can impose conformational constraints on the side chain, which may lead to improved binding affinity and selectivity.

Table 1: Representative Modifications of the C3-Alkyl Side Chain in Indole Derivatives and Their Observed Impact

| Modification | Example Derivative | Observed Impact on Activity | Reference |

| Introduction of Amide | 3-(3-amido-propyl)-5-fluoro-1H-indole | High inhibitory activity (IC50 = 18 nM) for MPO | nih.gov |

| Introduction of Amine | Tryptamine derivatives | Varied antimicrobial and antitubercular activities | chula.ac.th |

| Chain Length Variation | Varied 3-alkylindoles | Influences binding affinity and selectivity for target | researchgate.net |

The indole nitrogen is slightly acidic and can be readily substituted under basic conditions. nih.gov N1 substitution can significantly impact the electronic properties of the indole ring and provide a vector for introducing a wide range of functionalities. These modifications can influence the molecule's ability to act as a hydrogen bond donor and can be used to modulate its pharmacokinetic properties.

Common N1 substitutions include:

Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity.

Arylation: The addition of aryl groups can introduce pi-stacking interactions with the target protein.

Introduction of Directing Groups: In synthetic chemistry, the installation of specific groups on the indole nitrogen, such as phosphinoyl amides (e.g., -P(O)tBu2), can direct C-H functionalization to specific positions on the benzene ring, like C7. nih.gov This strategy allows for the regioselective synthesis of complex indole derivatives.

A study on N-substituted indole-3-carboxaldehydes demonstrated that various substituents on the indole nitrogen led to a range of biological activities, highlighting the importance of this position for molecular recognition. srce.hr

Direct functionalization of the benzene portion of the indole scaffold (positions C4, C5, and C7) is challenging due to the inherent reactivity of the pyrrole (B145914) ring. However, recent advances in synthetic methodology have enabled site-selective C-H functionalization. nih.gov

Strategies for benzene ring substitution include:

Directed C-H Functionalization: By installing a directing group at the N1 position, it is possible to selectively introduce substituents at C7, C6, C5, and C4. For example, an N-P(O)tBu2 group can direct palladium-catalyzed arylation to the C7 position. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br) can alter the electronic properties of the ring and serve as handles for further cross-coupling reactions to introduce more complex moieties.

Nitration and Amination: Introduction of nitro or amino groups can provide opportunities for further derivatization and can influence the hydrogen bonding potential of the molecule.

Table 2: Directing Groups for Site-Selective C-H Functionalization of the Indole Benzene Ring

| Directing Group at N1 | Catalyst/Reagent | Position Functionalized | Reference |

| -P(O)tBu2 | Palladium (Pd) | C7 | nih.gov |

| -P(O)tBu2 | Copper (Cu) | C6 | nih.gov |

| Pivaloyl (at C3) | Palladium (Pd) | C5, C4 | nih.gov |

| Pivaloyl (at N1) | Boron Tribromide (BBr3) | C7 | nih.gov |

The phenolic hydroxyl group at the C6 position is a key functional group that can act as both a hydrogen bond donor and acceptor. It is also a site for potential metabolism. Derivatization of this group is a common strategy to improve metabolic stability and modulate binding interactions. nih.govresearchgate.net

Common modifications of the C6-hydroxyl group include:

Etherification: Conversion of the hydroxyl group to an ether (e.g., O-methylation, O-benzylation) removes its hydrogen bond donating ability and increases lipophilicity.

Esterification: Formation of an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound. Acylation with reagents like acetic anhydride (B1165640) is a common method. nih.gov

Formation of Carbamates: Reaction with isocyanates can yield carbamates, which can introduce additional hydrogen bonding opportunities.

These derivatization reactions often require the use of specific reagents and conditions to achieve chemoselectivity, especially in the presence of the indole nitrogen. researchgate.net

Design and Synthesis of Conformationally Restricted Analogues

Many biologically active molecules are flexible and can adopt multiple conformations. By designing and synthesizing conformationally restricted analogues, it is possible to lock the molecule into a specific, bioactive conformation, which can lead to increased potency and selectivity. mdpi.com For the this compound scaffold, conformational restriction can be achieved by introducing cyclic structures.

Strategies for conformational restriction include:

Cyclization of the Side Chain: The C3-propyl side chain can be cyclized back onto the indole nucleus, for example, at the C2 or C4 position, to form a new ring system. This approach can significantly limit the rotational freedom of the side chain.

Bridging between Positions: Creating a bridge between two positions on the indole scaffold, such as between N1 and C2, can create rigid bicyclic or tricyclic systems.

The synthesis of such constrained analogues often involves multi-step synthetic sequences, including reactions like Pictet-Spengler cyclizations or ring-closing metathesis. mdpi.comresearchgate.net The design of these molecules can be guided by structural information of the target protein or by pharmacophore models.

Pharmacophore Modeling and Lead Optimization Strategies (theoretical/computational without human clinical outcomes)

Computational methods play a pivotal role in modern drug discovery by accelerating the lead optimization process. arxiv.org Pharmacophore modeling and other computational techniques can be applied to the this compound scaffold to guide the design of new derivatives with enhanced properties. proceedings.sciencenih.govdovepress.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net For the this compound scaffold, a pharmacophore model could be generated based on a set of known active analogues. This model would highlight the key features, such as the position of the C6-hydroxyl group as a hydrogen bond donor/acceptor, the hydrophobic nature of the propyl chain, and the aromatic character of the indole ring. The generated model can then be used for virtual screening of compound libraries to identify new potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed to derive a statistical correlation between the 3D properties of a series of this compound analogues and their biological activity. These models can predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

Lead Optimization: Lead optimization is an iterative process of designing, synthesizing, and testing new analogues to improve the properties of a lead compound. arxiv.orgresearchgate.net For the this compound scaffold, computational lead optimization strategies can involve:

Side-chain decoration: Systematically modifying the C3-propyl group with different functionalities.

Scaffold hopping: Replacing the indole core with other heterocyclic systems while maintaining the key pharmacophoric features.

Fragment replacement: Substituting specific parts of the molecule to improve binding or pharmacokinetic properties.

These computational approaches, when integrated with synthetic chemistry and biological testing, provide a powerful platform for the efficient optimization of lead compounds based on the this compound scaffold.

Understanding the Influence of Structural Modifications on Molecular Interactions (mechanistic, theoretical)

The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies, often supported by computational and theoretical models, provide a framework for understanding how modifications to this core structure influence its interactions with biological targets. These studies systematically alter different parts of the molecule—namely the indole core, the C3-propyl substituent, and the C6-hydroxyl group—to probe the specific nature of these interactions.

The indole nucleus itself is a crucial pharmacophore, often involved in hydrophobic and cation-π interactions within protein binding pockets. nih.gov The C3 position of the indole ring is a common site for modification due to its high reactivity and significant impact on the biological profiles of the resulting compounds. mdpi.com The introduction of a propyl group at this position contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic regions of a target protein.

Theoretical studies on indole derivatives highlight the importance of the indole moiety for deep penetration into hydrophobic microdomains of receptors. nih.gov Molecular modeling and computational simulations are instrumental in predicting how changes to the scaffold will affect these interactions. For instance, altering the length or branching of the C3-alkyl chain can significantly impact binding affinity and selectivity.

The hydroxyl group at the C6 position is another critical feature, capable of forming hydrogen bonds with amino acid residues in a binding site. The position of this hydroxyl group can influence receptor affinity and metabolic stability. researchgate.net Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) theory can be employed to study the intra- and intermolecular interactions, particularly the hydrogen bonding capabilities of such derivatives. nih.gov

The following sections delve into the mechanistic and theoretical understanding of how structural modifications at key positions of the this compound scaffold can dictate its molecular interactions.

Interactive Data Table: General SAR Insights for Indole Derivatives

| Modification Site | Type of Modification | Predicted Impact on Molecular Interaction | Rationale from Theoretical Studies |

| Indole N-H | Alkylation/Arylation | Can alter hydrogen bonding capacity and steric hindrance. | May disrupt or introduce new hydrogen bonds with the receptor; steric bulk can influence binding pose. |

| C3-Position | Chain length variation (e.g., ethyl, butyl) | Modulates hydrophobic interactions and van der Waals forces. | Longer or bulkier chains can enhance binding in deep hydrophobic pockets but may also lead to steric clashes. |

| C3-Position | Introduction of polar groups | Can introduce new hydrogen bonding or polar interactions. | May improve solubility and allow for interaction with polar residues in the binding site. |

| C6-OH Group | Replacement with -OCH3 (O-methylation) | Eliminates hydrogen bond donor capability, increases lipophilicity. | Prevents hydrogen bond formation with specific residues, potentially altering selectivity or reducing affinity. |

| C6-OH Group | Replacement with Halogens (e.g., F, Cl) | Alters electrostatic potential and can introduce halogen bonding. | Halogen bonds can provide additional stabilizing interactions with the protein backbone or side chains. |

| Indole Ring | Substitution at other positions (e.g., C5) | Can influence electronic properties and overall shape. | Electron-donating or -withdrawing groups can affect the cation-π interaction potential of the indole ring. nih.gov |

Mechanistic Insights from Structural Modifications

Systematic modifications of the this compound scaffold can lead to a deeper understanding of its binding mode. For example, replacing the C3-propyl group with substituents of varying sizes and electronic properties can probe the steric and electronic requirements of the binding pocket. If bulkier substituents at C3 lead to a decrease in activity, it might suggest a sterically constrained binding site. Conversely, if longer alkyl chains enhance potency, it could indicate the presence of a deep hydrophobic channel.

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, can visualize these interactions. Docking studies can predict the preferred binding pose of different derivatives within a receptor's active site, while MD simulations can provide insights into the stability of the ligand-receptor complex over time. These methods can help rationalize experimentally observed SAR trends. For instance, a simulation might show that a specific modification allows for a more stable hydrogen bond network with the target protein, thus explaining its higher affinity.

Theoretical and Computational Modeling in SAR

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activities. In the context of this compound derivatives, a 3D-QSAR model could be developed to provide a three-dimensional representation of the steric and electrostatic fields that are favorable or unfavorable for activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. A CoMFA model for a series of this compound analogs might reveal that positive steric potential in the region of the C3-propyl group is beneficial for activity, while negative electrostatic potential near the C6-hydroxyl group is crucial. Such models can guide the design of new derivatives with potentially improved activity by suggesting specific structural modifications.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Purification and Quantification

Chromatography is the cornerstone for the purification and analytical measurement of 3-propyl-1H-indol-6-ol. The selection of a specific technique is contingent upon the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a robust and widely used technique for the quantification of indole (B1671886) derivatives. biomedpharmajournal.orgresearchgate.net Method development for this compound would focus on optimizing the separation from structurally similar compounds and endogenous matrix components. A typical method would utilize a C18 stationary phase, which provides effective retention for moderately polar compounds. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving the desired retention and peak shape. biomedpharmajournal.orgresearchgate.net Gradient elution is often employed to ensure efficient elution of all components in a complex sample within a reasonable timeframe. Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum for the indole ring system, or a more selective fluorescence detector.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 280 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl (-OH) and amine (-NH) functional groups, this compound possesses limited volatility and may exhibit poor peak shape due to interactions with the stationary phase. To overcome these limitations, derivatization is typically required prior to GC analysis. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to replace the active protons on the hydroxyl and indole nitrogen groups with non-polar trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. The resulting derivative can then be effectively separated on a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5MS) and detected using a Flame Ionization Detector (FID) for quantification.

For chiral molecules, Supercritical Fluid Chromatography (SFC) has emerged as a predominant technique for enantiomeric separations, often providing faster and more efficient results than HPLC. chromatographyonline.comafmps.be If this compound were to exist as enantiomers (for instance, if the propyl group were branched, creating a chiral center), SFC would be the method of choice for their separation. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates without compromising efficiency. afmps.be Chiral separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective for a broad range of compounds. afmps.benih.gov Organic modifiers like methanol or ethanol (B145695) are added to the mobile phase to modulate solute retention and selectivity. chromatographyonline.comnih.gov The addition of small amounts of additives can also be crucial for improving peak shape and resolution. europeanpharmaceuticalreview.com

Table 2: General SFC Screening Conditions for Chiral Analogs

| Parameter | Condition |

| Columns | Polysaccharide-based Chiral Stationary Phases (e.g., Amylose, Cellulose derivatives) |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) |

| Modifier Gradient | 5% to 40% modifier over 5-10 minutes |

| Flow Rate | 3-4 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

Metabolic Pathways and Biotransformation Studies in Model Organisms Pre Clinical

Enzymatic Biotransformation Pathways of 3-propyl-1H-indol-6-ol

The enzymatic conversion of a xenobiotic like this compound would theoretically follow two main phases of metabolism.

Phase I Metabolic Reactions (e.g., Oxidation, Hydroxylation, Dealkylation by CYP450)

Phase I reactions introduce or expose functional groups on a parent compound, typically making it more water-soluble. These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. For an indole (B1671886) derivative such as this compound, potential Phase I reactions could include hydroxylation on the indole ring or the propyl side chain, oxidation, or dealkylation. However, no specific studies have been identified that detail the involvement of CYP450 isozymes in the metabolism of this compound.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I, or if the compound already possesses a suitable functional group (like the hydroxyl group at the 6-position of this compound), Phase II conjugation reactions occur. These involve the attachment of endogenous molecules to the compound, further increasing its water solubility and facilitating its excretion. Key Phase II reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). The phenolic hydroxyl group of this compound would be a prime target for such conjugation. Despite this theoretical susceptibility, no published data were found that confirm or characterize the glucuronide or sulfate (B86663) conjugates of this compound.

Identification and Characterization of Metabolites in In Vitro Systems (e.g., microsomes, hepatocytes)

In vitro systems are fundamental tools in preclinical drug metabolism studies. Liver microsomes contain a high concentration of CYP450 enzymes and are used to study Phase I metabolism. Hepatocytes (liver cells) contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism. The standard approach involves incubating the compound of interest with these systems and analyzing the resulting mixture for the presence of metabolites. At present, there are no available reports detailing the metabolites of this compound identified from incubations with liver microsomes or hepatocytes from any model organism.

Metabolic Profiling in Animal Models (without human implications)

Animal models, such as rodents, are used to understand the metabolic fate of a compound in a whole-organism setting. These studies involve administering the compound to the animal and collecting biological samples (e.g., plasma, urine, feces) to identify and quantify the parent compound and its metabolites over time. This provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the substance. A comprehensive search of scientific literature did not reveal any metabolic profiling studies of this compound in any animal model.

Influence of Gut Microbiota on Biotransformation (in model systems)

The diverse community of microorganisms residing in the gastrointestinal tract, known as the gut microbiota, possesses a vast array of enzymes capable of metabolizing compounds that may not be acted upon by host enzymes. Indole and its derivatives are known to be modulated by the gut microbiota. For instance, gut bacteria can produce indole from the amino acid tryptophan. It is plausible that the gut microbiota could metabolize this compound, potentially through dehydroxylation, side-chain modification, or other transformations. However, no studies investigating the specific interactions between the gut microbiota and this compound in any model system have been reported.

Future Research Directions and Unexplored Avenues

Application of Machine Learning and AI in Indole (B1671886) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical and pharmaceutical research. For a compound like 3-propyl-1H-indol-6-ol, these computational tools can significantly accelerate its development from a mere chemical entity to a functional molecule with real-world applications.

Future research should focus on developing and applying ML models to predict a wide array of properties for this compound and its analogs. These models can be trained on existing data from large chemical libraries to forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, thereby identifying potential liabilities early in the drug discovery pipeline. nih.govnih.goviapchem.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be built to predict its biological activities and physicochemical properties. nih.gov

AI can also play a pivotal role in optimizing the synthesis of this compound. sapiosciences.com Retrosynthesis prediction tools, powered by machine learning, can suggest novel and more efficient synthetic routes, potentially reducing the number of steps, improving yields, and minimizing waste.

Table 1: Potential Applications of Machine Learning in the Study of this compound

| Application Area | Specific ML/AI Technique | Predicted Outcome for this compound |

| Property Prediction | QSAR/QSPR, Deep Neural Networks | Bioactivity, solubility, toxicity, and pharmacokinetic profiles. nih.goviapchem.org |

| De Novo Design | Generative Adversarial Networks (GANs) | Novel derivatives with improved therapeutic properties. |

| Synthesis Planning | Retrosynthesis Algorithms | More efficient and sustainable synthetic pathways. |

| Target Identification | Network Pharmacology, Docking Simulations | Identification of potential biological targets and mechanisms of action. |

Exploration of Novel Synthetic Methodologies

While classical methods for indole synthesis, such as the Fischer indole synthesis, are well-established, they often require harsh conditions and may not be suitable for the synthesis of highly functionalized indoles like this compound. rsc.org Future research should focus on the development of more sustainable, efficient, and versatile synthetic strategies.

Transition-metal catalysis, particularly with earth-abundant metals like copper, offers a promising avenue for the selective functionalization of the indole core. researchgate.netnews-medical.nethilarispublisher.com These methods could enable the direct introduction of the propyl group at the C3 position and the hydroxyl group at the C6 position with high regioselectivity, avoiding the need for protecting groups and multiple steps. news-medical.nethilarispublisher.com

Table 2: Comparison of Synthetic Methodologies for Indole Derivatives